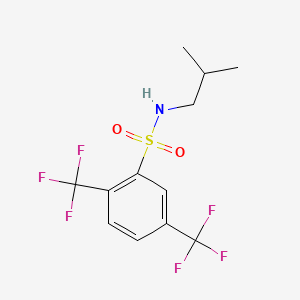

N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide

Description

Properties

Molecular Formula |

C12H13F6NO2S |

|---|---|

Molecular Weight |

349.29 g/mol |

IUPAC Name |

N-(2-methylpropyl)-2,5-bis(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C12H13F6NO2S/c1-7(2)6-19-22(20,21)10-5-8(11(13,14)15)3-4-9(10)12(16,17)18/h3-5,7,19H,6H2,1-2H3 |

InChI Key |

LXHCCHAWSQPCGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution Using Sulfonyl Anhydrides

Overview:

An alternative to chlorosulfonyl intermediates involves using sulfonyl anhydrides, such as 2,5-bis(trifluoromethyl)benzenesulfonyl anhydride, which can react directly with amines.

- Synthesize the sulfonyl anhydride via oxidation of the corresponding sulfonic acid or by direct reaction of sulfonyl chlorides with carboxylic acids under dehydrating conditions.

- React the sulfonyl anhydride with isobutylamine in an inert solvent, often at room temperature or slightly elevated temperatures, with a base catalyst such as pyridine.

Reaction Scheme:

$$

\text{2,5-bis(trifluoromethyl)benzenesulfonyl anhydride} + \text{Isobutylamine} \rightarrow \text{Sulfonamide}

$$

- Milder reaction conditions

- Reduced formation of by-products

- Synthesis of sulfonyl anhydrides can be more complex

Multi-Step Synthesis via Functional Group Interconversions

Overview:

This approach involves constructing the benzene ring with trifluoromethyl groups, followed by sulfonation and subsequent amination.

Step 1: Synthesis of 2,5-bis(trifluoromethyl)benzene

Starting from benzene derivatives, electrophilic trifluoromethylation can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under radical or metal-catalyzed conditions.Step 2: Sulfonation of the Benzene Ring

The trifluoromethylated benzene is sulfonated using oleum or fuming sulfuric acid to introduce the sulfonyl group selectively at the 2,5-positions.Step 3: Conversion to Sulfonyl Chloride

The sulfonic acid is chlorinated with chlorinating agents like phosphorus pentachloride or thionyl chloride.Step 4: Formation of Sulfonamide

The sulfonyl chloride reacts with isobutylamine to form the target sulfonamide.

Reaction Scheme:

A multi-step pathway involving electrophilic trifluoromethylation, sulfonation, chlorination, and amination.

- High control over regioselectivity

- Flexibility in modifying substituents

- Multi-step process with potential for lower overall yields

- Requires rigorous purification at each step

Alternative Methods and Considerations

Use of Trifluoromethylated Precursors:

Recent advances involve using trifluoromethylated aromatic precursors that can be functionalized further to introduce sulfonamide groups.Catalytic and Green Chemistry Approaches:

Employing catalytic trifluoromethylation and environmentally benign sulfonation reagents can improve safety and sustainability.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and organoboron reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications, including:

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide, we compare it to structurally or functionally related sulfonamide derivatives, focusing on synthetic methods , substituent effects , and applications (Table 1).

Table 1: Key Comparisons of this compound and Analogous Compounds

Key Observations

Structural and Electronic Differences: The 2,5-di-CF₃ substitution in the target compound contrasts with 3,5-di-CF₃ in NFBS or pyrazole-linked systems in celecoxib . Positional isomerism affects electronic properties (e.g., electron-withdrawing effects) and reactivity. The isobutyl group provides steric bulk compared to smaller substituents (e.g., methyl in celecoxib) or hydrophilic groups (e.g., phosphonooxyethyl in CAS: 69013-34-9) .

Synthetic Efficiency :

- The target compound is commercially synthesized at 95% purity , whereas analogs like Compound 41 require laborious purification (e.g., HPLC, 37% yield) .

Application Potential: Pharmaceutical relevance: Celecoxib’s pharmacopeial-grade purity (98–102%) underscores its therapeutic use , while the target compound’s role remains underexplored. Chemical Reagents: NFBS is specialized for radical-mediated alkene functionalization , whereas perfluorinated analogs may serve industrial roles .

Fluorination Impact :

- The bis(trifluoromethyl) motif enhances thermal stability and lipophilicity across all compounds, but excessive fluorination (e.g., in CAS: 69013-34-9) may limit biocompatibility .

Biological Activity

N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a benzene ring with two trifluoromethyl substituents. The presence of these functional groups enhances its lipophilicity, allowing for better interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with specific proteins and enzymes. The trifluoromethyl groups increase the compound's hydrophobicity, facilitating binding to hydrophobic regions in target proteins. This interaction can modulate enzyme activity and influence various cellular processes, including signal transduction pathways and metabolic functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially impacting processes such as inflammation and cancer progression.

- Antidiabetic Potential : Similar compounds have demonstrated activity as partial agonists or antagonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in glucose metabolism and lipid homeostasis .

- Anti-inflammatory Effects : Studies suggest that related compounds exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Experimental Data

- In vitro Studies : A study conducted on various sulfonamide derivatives indicated that modifications to the sulfonamide structure can significantly enhance biological activity. For instance, the introduction of trifluoromethyl groups has been linked to improved enzyme inhibition profiles .

- Cell Line Experiments : In experiments involving cancer cell lines such as MDA-MB-231, compounds similar to this compound demonstrated notable apoptosis-inducing effects at micromolar concentrations. These studies highlighted the potential of such compounds in cancer therapy .

- Comparative Analysis : When compared to established drugs like celecoxib, some derivatives showed superior selectivity towards COX-2 with lower ulcerogenic liabilities, indicating a favorable safety profile alongside efficacy .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (μM) | Selectivity Index | Activity Type |

|---|---|---|---|

| This compound | TBD | TBD | Enzyme Inhibition |

| Celecoxib | 0.62 | 95.84 | COX-2 Inhibition |

| Compound 119a | 0.02 | 462.91 | COX-2 Inhibition |

| Compound 123d | 3.17 | TBD | Anti-inflammatory |

Q & A

Basic: What are the optimal synthetic routes for N-isobutyl-2,5-bis(trifluoromethyl)benzenesulfonamide, and how can purity be ensured?

Methodological Answer:

The synthesis of benzenesulfonamide derivatives often involves palladium-catalyzed cross-coupling reactions. For example, 1-iodo-3,5-bis(trifluoromethyl)benzene has been used as a precursor in palladium-mediated coupling to introduce aryl groups . Adapting this method:

- Step 1: React 2,5-bis(trifluoromethyl)benzenesulfonyl chloride with isobutylamine under inert conditions to form the sulfonamide core.

- Step 2: Purify via flash column chromatography (gradient elution with EtOAc:pentane, 0–20%) to isolate the product .

- Purity Validation: Confirm via melting point analysis (compare to analogs like 4-nitrobenzenesulfonamide, mp 178–183°C ) and HPLC with a biscyanopropyl/phenyl GC column for geometric isomer separation .

Basic: How can spectroscopic and physical characterization resolve structural ambiguities in this compound?

Methodological Answer:

- NMR: Analyze NMR to confirm trifluoromethyl group positions (δ ~ -60 to -70 ppm for CF in aromatic systems). Compare with 3,5-bis(trifluoromethyl)styrene’s reported and shifts .

- Mass Spectrometry: Use high-resolution MS to verify molecular weight (expected ~435 g/mol, based on analogs ).

- Melting Point: Cross-check against sulfonamide derivatives (e.g., 4-nitrobenzenesulfonamide, mp 178–183°C ) to assess crystallinity and purity.

Advanced: How do the electronic effects of 2,5-bis(trifluoromethyl) substituents influence the sulfonamide’s reactivity?

Methodological Answer:

The electron-withdrawing trifluoromethyl groups at the 2- and 5-positions deactivate the benzene ring, reducing electrophilic substitution reactivity. To study this:

- Computational Analysis: Perform DFT calculations to map electron density and predict sites for nucleophilic attack. Compare with 3,5-substituted analogs (e.g., 3,5-bis(trifluoromethyl)styrene ).

- Experimental Validation: Conduct kinetic studies on sulfonamide hydrolysis under acidic/basic conditions, monitoring via LC-MS. Contrast with non-fluorinated sulfonamides to isolate CF effects.

Advanced: How can contradictions in reported solubility data be resolved experimentally?

Methodological Answer:

Discrepancies often arise from variations in solvent purity, temperature, or crystalline forms. To address this:

- Controlled Solubility Tests: Measure solubility in anhydrous DMSO, THF, and dichloromethane at 25°C, using standardized Karl Fischer titration to confirm solvent dryness .

- Polymorphism Screening: Perform X-ray crystallography or DSC to identify possible polymorphs, as seen in sulfonic acid derivatives (e.g., 4-nitrobenzenesulfonic acid, mp 105–112°C ).

Advanced: What analytical strategies detect environmental persistence of this compound, given its perfluorinated groups?

Methodological Answer:

Perfluorinated compounds (PFCs) like trifluoromethylated sulfonamides are environmentally persistent. To assess this:

- LC-MS/MS: Use a C18 column with acidic mobile phases to separate degradation products. Reference methods from the Pharos Project, which catalogues PFCs like N-methyl-4-pentafluoroethyl-benzenesulfonamide .

- Environmental Sampling: Employ solid-phase extraction (SPE) from water matrices, followed by GC-MS with biscyanopropyl/phenyl columns for high-resolution separation of geometric isomers .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Stabilization: Add methyl ether hydroquinone (MEHQ) as a stabilizer to prevent polymerization, as used for 3,5-bis(trifluoromethyl)styrene .

- Storage: Keep at 0–6°C in amber vials to avoid degradation, similar to sulfenyl chloride analogs .

- Waste Disposal: Neutralize sulfonamide residues with dilute NaOH before disposal, following protocols for nitrobenzenesulfonic acids .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- QSAR Studies: Build quantitative structure-activity relationship models using PubChem data (e.g., N-[(2-methylphenyl)(phenyl)methyl]methanesulfonamide’s SMILES strings ).

- Docking Simulations: Map the sulfonamide’s interaction with biological targets (e.g., carbonic anhydrase) using AutoDock Vina, focusing on CF groups’ hydrophobic interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.